Jerantinine E
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Overview
Description
Jerantinine E is an indole alkaloid that is the 14-15-dihydro derivative of jerantinine A. Isolated from Tabernaemontana corymbosa, it exhibits cytotoxicity against human KB cells. It has a role as a metabolite and an antineoplastic agent. It is an alkaloid ester, an indole alkaloid, an aromatic ether, a member of phenols, a methyl ester and an organic heteropentacyclic compound. It derives from a jerantinine A.
Scientific Research Applications
Anticancer Properties
Jerantinine E has shown significant potential in cancer treatment. It inhibits the polymerization of tubulin and displays notable cytotoxicity and antimigratory activity against breast and lung cancer cell lines (Frei et al., 2013). Additionally, the jerantinine family of alkaloids, including this compound, are powerful microtubule-targeting agents with a broad spectrum of anticancer activity (Smedley et al., 2018). These findings indicate a promising role for this compound in cancer therapeutics.
Apoptotic Activity in Cancer Cells
This compound enhances apoptotic activities in brain cancer cells. It works in combination with other compounds, like γ-tocotrienol, to induce potent cytotoxic effects on cancer cells, reducing the required individual concentrations and thereby minimizing toxicity (Abubakar et al., 2017). This combination approach shows therapeutic potential against brain cancer in vitro.
Modulation of Splicing Factor
Jerantinine A, a related compound, has been shown to target the spliceosome by up-regulating proteins such as SF3B1 and SF3B3 in breast cancer cells. It induces tumor-specific cell death and a significant increase in unspliced pre-mRNAs (Chung et al., 2017). This suggests that this compound may have similar properties in modulating cellular processes at the genetic level.
Enhanced Selectivity in Breast Cancer Therapy
Jerantinine A, when encapsulated in apoferritin for transferrin receptor targeting, shows enhanced selectivity in breast cancer therapy. This method can potentially minimize toxicity and enhance the activity of jerantinine A in TfR1-expressing tumors (Abuzaid et al., 2022). This indicates a potential for improved delivery and efficacy of this compound in similar cancer treatments.
Properties
Molecular Formula |
C22H28N2O4 |
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Molecular Weight |
384.5 g/mol |
IUPAC Name |
methyl (1R,12S,19S)-12-ethyl-4-hydroxy-5-methoxy-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,9-tetraene-10-carboxylate |
InChI |
InChI=1S/C22H28N2O4/c1-4-21-6-5-8-24-9-7-22(20(21)24)14-10-16(25)17(27-2)11-15(14)23-18(22)13(12-21)19(26)28-3/h10-11,20,23,25H,4-9,12H2,1-3H3/t20-,21-,22-/m0/s1 |
InChI Key |
ZURZSBHWLYFFBR-FKBYEOEOSA-N |
Isomeric SMILES |
CC[C@@]12CCCN3[C@@H]1[C@@]4(CC3)C5=CC(=C(C=C5NC4=C(C2)C(=O)OC)OC)O |
Canonical SMILES |
CCC12CCCN3C1C4(CC3)C5=CC(=C(C=C5NC4=C(C2)C(=O)OC)OC)O |
Synonyms |
jerantinine E |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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